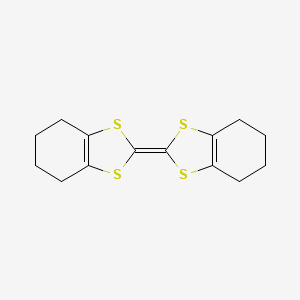

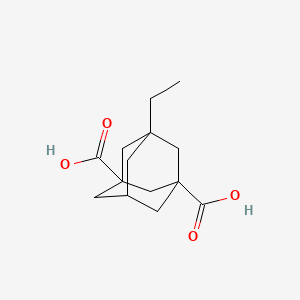

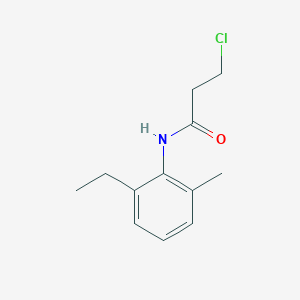

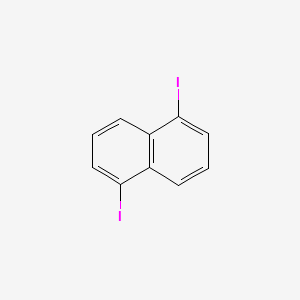

![molecular formula C6H7N3O4 B1599010 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol CAS No. 880345-50-6](/img/structure/B1599010.png)

2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Übersicht

Beschreibung

“2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol” is a member of the class of imidazo[2,1-b][1,3]oxazines in which the hydrogen at position 2 is substituted by a nitro group and in which the oxazine ring is fully saturated . It is a C-nitro compound, a member of imidazo[2,1-b][1,3]oxazines, and a bicyclic nitroimidazole . It is also an intermediate in the synthesis of (S)-PA 824, a novel anti-tuberculosis drug .

Synthesis Analysis

The synthesis of “2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol” and its analogues has been extensively explored. For instance, a series of biphenyl analogues of the new tuberculosis drug PA-824 was prepared, primarily by coupling the known (6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol with iodobenzyl halides, followed by Suzuki coupling of these iodides with appropriate arylboronic acids .Molecular Structure Analysis

The molecular structure of “2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol” has been analyzed in several studies . The oxygen atom at the 2-position of the imidazole ring is required for aerobic activity .Chemical Reactions Analysis

The chemical reactions involving “2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol” have been studied . For example, analogues of clinical tuberculosis drug (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824), in which the OCH(2) linkage was replaced with amide, carbamate, and urea functionality, were investigated as an alternative approach to address oxidative metabolism, reduce lipophilicity, and improve aqueous solubility .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol” have been analyzed . The compound has a molecular weight of 169.14 g/mol , a density of 1.9±0.1 g/cm^3, a boiling point of 446.2±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Anti-Tuberculosis Drug Development

2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol: is a key intermediate in the synthesis of novel anti-tuberculosis drugs . Its structural framework is crucial for the development of compounds like (S)-PA 824 , which show promise in combating resistant strains of tuberculosis.

Antileishmanial Effects

The compound’s derivatives have been explored for their potential antileishmanial effects, particularly against visceral leishmaniasis . This application is significant due to the urgent need for new treatments against this neglected tropical disease.

Antibacterial Activity

Imidazole derivatives, including 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol , have been reported to exhibit antibacterial properties . This makes them valuable for the synthesis of new antibacterial agents.

Antifungal and Antimycobacterial Properties

The compound’s framework is beneficial in creating agents with antifungal and antimycobacterial activities, providing a pathway for the treatment of various fungal infections and diseases like leprosy .

Anti-Inflammatory and Antipyretic Uses

Research suggests that imidazole derivatives can be used to develop drugs with anti-inflammatory and antipyretic effects, which could be beneficial in managing pain and fever .

Antitumor Applications

The structural motif of 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol is being studied for its potential in creating antitumor agents, offering hope for new cancer therapies .

Antiviral and Antioxidant Potential

Imidazole compounds are known for their antiviral and antioxidant capabilities. The subject compound could lead to the development of drugs targeting viral infections and oxidative stress-related diseases .

Synthesis of Antiulcer Medications

The compound’s derivatives are used in synthesizing medications like omeprazole and pantoprazole, which are effective in treating ulcer-related conditions .

Wirkmechanismus

Target of Action

It’s known that this compound is an intermediate in the synthesis of (s)-pa 824 , a novel anti-tuberculosis drug. Therefore, it’s plausible that it may interact with similar targets as (S)-PA 824.

Biochemical Pathways

Given its role as an intermediate in the synthesis of (s)-pa 824 , it’s plausible that it may affect similar pathways as (S)-PA 824.

Pharmacokinetics

It’s known that the compound has a molecular weight of 18514 , which may influence its bioavailability.

Result of Action

Given its role as an intermediate in the synthesis of (s)-pa 824 , it’s plausible that it may have similar effects as (S)-PA 824.

Action Environment

It’s known that the compound has a predicted boiling point of 4462±550 °C , and it’s recommended to be stored at 2-8°C . These factors may influence the compound’s action and stability.

Safety and Hazards

The compound should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Protective equipment should be worn and adequate ventilation should be ensured . All sources of ignition should be removed and personnel should be evacuated to safe areas .

Eigenschaften

IUPAC Name |

2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c10-4-1-8-2-5(9(11)12)7-6(8)13-3-4/h2,4,10H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFPMGBWSFUHEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=NC(=CN21)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415053 | |

| Record name | 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol | |

CAS RN |

880345-50-6 | |

| Record name | 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.